Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress pathways or modulation of inflammatory responses .
Comparison with Similar Compounds
- Methyl 5-acetyl-1H-pyrazole-3-carboxylate
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness: Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 5-acetyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)6-4-7(8(12)13-3)10(2)9-6/h4H,1-3H3 |
InChI Key |
CUSFCCMZWHIINS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
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